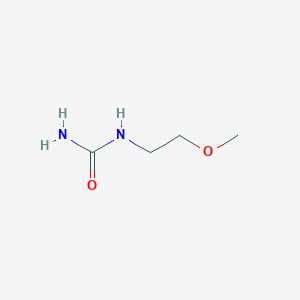

N-(2-methoxyethyl)urea

描述

Historical Context and Significance of Urea (B33335) Derivatives in Organic Chemistry

The journey of urea and its derivatives is central to the history of organic chemistry. acs.org It began in 1727 with its first discovery in urine by Dutch scientist Herman Boerhaave. wikipedia.org However, the most pivotal moment arrived in 1828 when the German chemist Friedrich Wöhler synthesized urea from inorganic starting materials, specifically by treating silver cyanate (B1221674) with ammonium (B1175870) chloride. wikipedia.orgnih.govresearchgate.net This achievement was a landmark event that challenged the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms. researchgate.net Wöhler's synthesis is widely considered the starting point of modern organic chemistry. nih.govresearchgate.net

Since this historic synthesis, urea derivatives have become a cornerstone of chemical research and industry. nih.gov The urea functional group, characterized by a carbonyl group flanked by two amino groups, possesses the unique ability to form stable hydrogen bonds with various biological targets like proteins and receptors. nih.govresearchgate.net This property is fundamental to their widespread application. N-substituted ureas, where one of the nitrogen atoms is bonded to an alkyl or aryl group, are a significant subclass. rsc.org These compounds are not only used directly as pharmaceuticals and agrochemicals but also serve as crucial building blocks for other commercially important chemicals. rsc.orghilarispublisher.com The versatility of urea derivatives has led to their presence in a vast array of materials, including resins, dyes, and drugs. wikipedia.orgnih.gov For instance, derivatives like Glibenclamide have been used as antidiabetic drugs, and Suramin as a treatment for sleeping sickness. nih.gov

Rationale for Focused Research on N-(2-methoxyethyl)urea

While a simple molecule, this compound (CAS Number: 22033-10-9) is a subject of focused research primarily due to its role as a versatile building block in the synthesis of more complex and often biologically active compounds. fluorochem.co.ukcalpaclab.coma2bchem.com The rationale for its use stems from the specific chemical properties conferred by the 2-methoxyethyl group attached to the urea core. This substituent can influence a molecule's polarity, solubility, and its ability to interact with biological targets. ontosight.ai

Research has shown that incorporating the this compound moiety into larger molecular structures can lead to compounds with significant biological effects. For example, it is a key component in the synthesis of 1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5yl)urea (MTU), a compound identified as having potent anti-senescence (anti-aging) properties in plants like wheat. frontiersin.org MTU has been shown to delay chlorophyll (B73375) degradation and improve stress tolerance and grain yields in crops. frontiersin.org

Furthermore, the this compound structure is found in inhibitors of enzymes such as Acyl-CoA Synthetase 2 (ACSS2), which are targets in therapeutic research. merckmillipore.com The methoxyethyl chain is also a component in other complex urea derivatives investigated for their potential as antimicrobial or anticancer agents. ontosight.aismolecule.com Therefore, the focused research on this compound is driven by its utility as a foundational fragment for creating new molecules with tailored properties for applications in medicinal, agricultural, and materials science. smolecule.com

Scope and Objectives of the Research Outline

The objective of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound. The scope is strictly limited to the topics defined in the outline, beginning with the historical significance of its parent class, urea derivatives, and the specific reasons for research interest in this particular compound. The subsequent sections will delve into detailed research findings concerning its chemical properties and synthesis methods. The content is based on established scientific literature and aims to present a professional and authoritative summary. Any information outside of this defined scope, such as dosage or safety profiles, is intentionally excluded to maintain a clear focus on the chemical research aspects of this compound.

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22033-10-9 | fluorochem.co.ukcalpaclab.com |

| Molecular Formula | C4H10N2O2 | fluorochem.co.ukcalpaclab.coma2bchem.com |

| Molecular Weight | 118.13 g/mol | fluorochem.co.ukchemscene.com |

| IUPAC Name | (2-methoxyethyl)urea | fluorochem.co.uk |

| SMILES | COCCNC(N)=O | fluorochem.co.ukchemscene.com |

| Purity | ≥98% | fluorochem.co.ukchemscene.com |

| Heavy Atom Count | 8 | a2bchem.com |

| Hydrogen Bond Donor Count | 2 | a2bchem.com |

| Hydrogen Bond Acceptor Count | 2 | a2bchem.com |

| Rotatable Bond Count | 3 | a2bchem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methoxyethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-8-3-2-6-4(5)7/h2-3H2,1H3,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCDQQHNHQCALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176504 | |

| Record name | Urea, (2-methoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22033-10-9 | |

| Record name | N-(2-Methoxyethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22033-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (2-methoxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022033109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (2-methoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for N 2 Methoxyethyl Urea

Classical Synthesis Approaches

Traditional methods for forming the urea (B33335) moiety often involve high temperatures or the use of reactive, and sometimes hazardous, reagents.

Direct Reaction of 2-methoxyethylamine (B85606) with Urea

One of the most direct conceptual routes to N-substituted ureas is the reaction of a primary amine with urea itself. This process typically involves heating the amine with urea, leading to the displacement of ammonia (B1221849) and the formation of the substituted urea. The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of urea, followed by the elimination of ammonia.

This thermal condensation method, while straightforward, often requires high temperatures to drive the reaction to completion and can sometimes result in the formation of symmetrical disubstituted ureas as byproducts.

Table 1: Hypothetical Reaction Parameters for Direct Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product | Byproduct |

|---|

Nucleophilic Substitution Reactions

Nucleophilic substitution provides a versatile platform for synthesizing ureas. A classic, though hazardous, approach involves the use of phosgene (B1210022) (COCl₂) or its safer equivalents like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.gov The synthesis is typically a two-step process. First, 2-methoxyethylamine reacts with the phosgene equivalent to generate a highly reactive 2-methoxyethyl isocyanate intermediate. This isocyanate is then treated with ammonia in a subsequent step to yield the final N-(2-methoxyethyl)urea product. nih.gov

The reaction of amines with phosgene is a traditional and effective method for generating isocyanate intermediates, which are precursors to a wide range of urea derivatives. nih.gov

Condensation Reactions

Condensation reactions, where two molecules join with the loss of a small molecule like water or alcohol, are fundamental in organic synthesis. The synthesis of ureas can be achieved by the condensation of an amine with a carbamate (B1207046) derivative, such as phenyl carbamate or ethyl carbamate. For instance, heating 2-methoxyethylamine with phenyl carbamate in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) can produce this compound with the elimination of phenol. google.com This method avoids the direct handling of isocyanates by using the carbamate as an in-situ source. google.com

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign, using milder conditions and generating less waste.

Nucleophilic Addition of 2-methoxyethylamine to Potassium Isocyanate

A particularly simple, mild, and efficient method for synthesizing N-substituted ureas involves the nucleophilic addition of an amine to an alkali metal isocyanate, such as potassium isocyanate (KOCN), in water. rsc.org This approach is highly sustainable as it eliminates the need for organic solvents and often allows for product isolation through simple filtration, avoiding silica (B1680970) gel chromatography. rsc.org

The reaction proceeds by the nucleophilic attack of the 2-methoxyethylamine on the electrophilic carbon of the isocyanate ion, which can be generated in situ from KOCN in an aqueous medium. rsc.orgorgsyn.org Research has shown that using water as the solvent can promote higher yields compared to organic solvents. rsc.org

Table 2: Sustainable Synthesis via Potassium Isocyanate

| Reactant 1 | Reactant 2 | Solvent | Key Advantages | Reference |

|---|

Utilization of Isocyanate Derivatives (e.g., Phenyl Carbamate, Alkyl Isocyanates)

Isocyanates are pivotal intermediates in modern urea synthesis. nih.gov Advanced methods focus on their efficient generation and subsequent reaction.

From Isocyanate Intermediates: The synthesis can proceed via the formation of 2-methoxyethyl isocyanate, which is then reacted with an amine nucleophile. nih.gov Rather than using phosgene, this intermediate can be generated through safer and more elegant chemical transformations such as the Curtius, Hofmann, or Lossen rearrangements. nih.govorganic-chemistry.org For example, a Curtius rearrangement of a corresponding acyl azide (B81097) provides the isocyanate, which can be trapped in situ with ammonia to form this compound. nih.govresearchgate.net

From Phenyl Carbamate Derivatives: A very mild and efficient synthesis of ureas utilizes phenyl carbamates as stable, crystalline intermediates. google.com These carbamates react with a stoichiometric amount of an amine in DMSO at ambient temperature to generate ureas in high yields. google.com To form this compound, one could react phenyl N-(2-methoxyethyl)carbamate with ammonia, or conversely, react 2-methoxyethylamine with phenyl carbamate. This process is simple, safe, fast, and suitable for large-scale production. google.com

Table 3: Comparison of Advanced Synthetic Routes

| Method | Intermediate | Key Features |

|---|---|---|

| Rearrangement Reactions (e.g., Curtius) | Acyl azide -> 2-methoxyethyl isocyanate | Phosgene-free, allows for in-situ generation and reaction of the isocyanate. nih.govresearchgate.net |

Phosgene Substitutes and Safer Carbonyl Sources

The traditional synthesis of ureas often involves hazardous reagents like phosgene and isocyanates. rsc.orgresearchgate.net To enhance safety and environmental compatibility, significant research has focused on developing and utilizing phosgene substitutes. rsc.orgnih.gov These alternative carbonyl sources are typically safer to handle and store while still enabling efficient urea formation. rsc.org

N,N′-Carbonyldiimidazole (CDI) is a widely used and commercially available crystalline solid that serves as a safer alternative to phosgene for synthesizing ureas. nih.govwikipedia.org It facilitates the formation of both symmetrical and unsymmetrical ureas without producing hazardous chlorinated byproducts. nih.govresearchgate.net

The general mechanism involves the reaction of an amine with CDI to form an activated N-acylimidazole intermediate. This intermediate then reacts with a second amine to produce the desired urea. For the synthesis of an unsymmetrical urea like this compound, the order of reagent addition is crucial to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com Typically, one amine is reacted with CDI first to form the imidazolide (B1226674), which is then treated with the second amine, in this case, 2-methoxyethylamine.

A notable advancement is the development of "on-water" synthesis protocols using CDI. Research has shown that CDI can react with primary amines in an aqueous medium to generate N-substituted carbonylimidazolides, which then react in situ with another amine to yield the final urea product, often precipitating from the reaction mixture for easy separation. nih.gov Furthermore, the use of zinc has been reported to mediate urea bond formation using CDI, providing a mild and efficient method suitable for both aliphatic and aromatic amines. researchgate.net

Table 1: Examples of Urea Synthesis using CDI This table is generated based on general findings and not specific to this compound unless stated.

| Amine 1 | Amine 2 | Carbonyl Source | Conditions | Key Finding | Reference |

| Primary Amine | Secondary Amine | CDI | Aqueous medium | Efficient formation of N-substituted carbonylimidazolides in situ. | nih.gov |

| Aliphatic/Aromatic Amine | Aliphatic/Aromatic Amine | CDI | Activated Zinc | Provides a fast, mild, and environmentally safe process. | researchgate.net |

| Thiadiazole amine | 2-Methoxyethylamine | CDI | Organic Solvent | Forms an imidazolide intermediate which then reacts with 2-methoxyethylamine. |

Other safer alternatives to phosgene for urea synthesis include S-methylthiocarbamate and formamides. nih.gov These compounds act as effective carbonyl sources under specific reaction conditions.

S-methylthiocarbamates can react with amines to form ureas. This approach provides a stable and less hazardous route compared to using phosgene.

Formamides serve as precursors in urea synthesis. The formylation of an amine, such as 2-methoxyethylamine to produce N-(2-methoxyethyl)formamide, is the initial step. mdpi.comsigmaaldrich.com This formamide (B127407) can then be used in subsequent reactions to build the urea structure. While various methods exist for the formylation of amines, including catalytic carbonylation with CO, these can sometimes lead to urea byproducts directly if conditions are not optimized. mdpi.com

Electrocatalytic Synthesis from CO₂ and N₂

A frontier in sustainable chemistry is the direct electrocatalytic synthesis of urea from carbon dioxide (CO₂) and dinitrogen (N₂), often in an aqueous medium under ambient conditions. mdpi.comoaepublish.comnih.gov This process represents an ambitious alternative to the energy-intensive Haber-Bosch and Bosch-Meiser processes, aiming to utilize greenhouse gases and abundant atmospheric nitrogen as feedstocks. oaepublish.comnih.gov The primary challenges in this field include the high stability of the N≡N triple bond and the C=O double bond, the low solubility of the reactant gases in aqueous electrolytes, and competition from the hydrogen evolution reaction (HER). mdpi.com

The general mechanism involves the co-reduction of N₂ and CO₂ on the surface of a catalyst. oaepublish.com This process requires the simultaneous adsorption and activation of both molecules, followed by a C–N coupling step to form a key NCON intermediate, which is then hydrogenated to yield urea. oaepublish.comrsc.org

Frustrated Lewis Pairs (FLPs) have emerged as a key concept in designing efficient catalysts for the electroreduction of N₂ and CO₂. mdpi.comrsc.org FLPs consist of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. This unquenched reactivity allows them to interact with and activate small molecules.

Bimetallic or double atom catalysts are highly promising for urea electrosynthesis due to the synergistic effects between different metal sites. rsc.orgacs.org This approach allows for the design of catalysts where each metal site can be optimized for a specific task in the multi-step reaction. ustc.edu.cn

Table 2: Selected Electrocatalysts for Urea Synthesis from CO₂ and N₂ This table summarizes general findings for urea electrosynthesis.

| Catalyst | System Type | Key Feature | Max. Faradaic Efficiency (FE) | Reference |

| Ni₃(BO₃)₂ | Frustrated Lewis Pairs | Unique FLPs for efficient N₂/CO₂ adsorption and activation. | 20.36% | rsc.org |

| Pd₁Cu₁/TiO₂ | Double Metal Synergy | Simultaneous improvement for N₂ reduction to NH₃ and CO₂ reduction to CO. | 8.92% | rsc.org |

| Bi-BiVO₄ | Mott-Schottky Heterostructure | Promotes C-N coupling of *CO and N=N intermediates. | 12.55% | oaepublish.com |

| Ru–Pd/WO₃/MXene | Double Metal Synergy on Heterostructure | Enhanced C–N coupling due to synergistic Ru-Pd sites. | 19.18% | acs.org |

"On-Water" Reactions for Sustainable Synthesis

Performing organic reactions in water is a key goal of green chemistry, as it avoids the use of volatile and often toxic organic solvents. For the synthesis of N-substituted ureas, including this compound, methods have been developed that proceed efficiently in water.

One notable approach involves the nucleophilic addition of amines to potassium isocyanate in water, without the need for any organic co-solvent. rsc.org This method is practically simple, mild, and scalable. It has been shown that water can act as a promoter, leading to higher reaction rates and yields compared to reactions run in organic solvents or solvent mixtures. The desired urea products, often being less soluble in water than the starting materials, can be easily isolated by simple filtration, avoiding the need for chromatographic purification. rsc.org

As mentioned previously (Section 2.2.3.1), the use of CDI for urea synthesis has also been adapted to aqueous conditions. This "in water" imidazole (B134444) carbonylation demonstrates that even reactive intermediates can be successfully generated and utilized in an aqueous environment to afford the desired urea products, representing a significant shift towards more sustainable manufacturing processes. nih.gov

Reaction Mechanisms and Pathways of this compound

The chemical behavior of this compound is dictated by the functional groups present in its structure: the urea moiety and the methoxyethyl group.

The urea functional group is generally stable to oxidation. However, other parts of the molecule can be susceptible to oxidation. For instance, in related urea derivatives containing a hydroxymethyl group, this group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide. evitachem.com While this compound itself does not possess a hydroxymethyl group, this illustrates the potential for oxidation at other sites within a molecule containing a urea moiety. The urea group itself is a product of the oxidation of amines in certain synthetic contexts. nih.gov The oxidation of urea is a key reaction in applications like direct urea fuel cells, where it is electrocatalytically converted to nitrogen, carbon dioxide, and water. uw.edu

The urea moiety in this compound can be reduced to an amine. evitachem.com This transformation typically requires strong reducing agents such as lithium aluminum hydride or catalytic hydrogenation with a palladium catalyst. evitachem.comevitachem.com For example, in a related compound, the urea group can be reduced to the corresponding amine. evitachem.com The specific products of the reduction of this compound would be 2-methoxyethylamine and methylamine, resulting from the cleavage and reduction of the urea linkage.

The this compound molecule offers possibilities for substitution reactions. The methoxyethyl group can participate in nucleophilic substitution reactions, particularly under basic conditions. evitachem.com Additionally, the urea moiety itself can undergo substitution, allowing for the creation of various derivatives. smolecule.com The nitrogen atoms of the urea can act as nucleophiles, participating in reactions with electrophiles. This reactivity is fundamental to many of the synthetic applications of ureas.

A significant reaction pathway for urea derivatives involves acid-catalyzed reactions with phenols. Specifically, 1-(2,2-dimethoxyethyl)ureas react with phenols in the presence of an acid catalyst, such as trifluoroacetic acid, to produce urea-substituted diarylethanes and dibenzoxanthenes. semanticscholar.orgresearchgate.net This reaction provides a one-pot synthesis for these complex molecules from readily available starting materials under mild conditions. semanticscholar.org The mechanism involves the acid-catalyzed formation of an electrophilic species from the acetal, which then undergoes electrophilic substitution with the phenol. The presence of substituents on the nitrogen atom of the urea can influence the reaction outcome, preventing intramolecular cyclization and favoring the formation of acyclic diarylethanes. semanticscholar.org While this reaction has been demonstrated with 1-(2,2-dimethoxyethyl)ureas, the underlying principles could potentially be applied to this compound under appropriate conditions, likely involving the in-situ generation of a reactive electrophile from the methoxyethyl group.

| Reactant 1 | Reactant 2 | Catalyst | Product(s) | Reference(s) |

| 1-(2,2-Dimethoxyethyl)urea | Phenols | Trifluoroacetic Acid | Diarylethanes, Dibenzoxanthenes | semanticscholar.orgresearchgate.net |

The conformational preferences of urea derivatives are influenced by the substituents on the nitrogen atoms. nih.gov The urea functionality exhibits restricted rotation due to the delocalization of lone pair electrons from the nitrogen atoms to the carbonyl group. nih.gov For N,N'-diaryl ureas, a trans,trans conformation is generally favored in both solution and the solid state. nih.gov

| Compound Type | Predominant Conformation | Influencing Factors | Reference(s) |

| N,N'-Diaryl Ureas | trans,trans | Steric and electronic effects of aryl groups | nih.gov |

| N-Methylated N,N'-Diaryl Ureas | Shift towards cis,cis | N-methylation | nih.gov |

| This compound | Multiple low-energy conformations | Flexible 2-methoxyethyl chain, potential for intramolecular hydrogen bonding | nih.gov |

Applications of N 2 Methoxyethyl Urea in Medicinal Chemistry and Pharmacology

Role as a Building Block for Bioactive Molecules

The urea (B33335) functional group is a cornerstone in medicinal chemistry, primarily due to its unique ability to form stable hydrogen bonds with biological targets such as proteins and enzymes. nih.govnih.gov This interaction is fundamental to the biological activity of many drugs. nih.gov N-(2-methoxyethyl)urea, as a substituted urea, is utilized as a foundational fragment for creating more complex molecules with specific therapeutic properties. Its incorporation into larger molecular structures can lead to compounds with significant biological effects. researchgate.net

A significant challenge in drug development is the poor aqueous solubility of many new chemical entities, which can lead to low bioavailability. nih.govcurtiscoulter.com Enhancing the solubility and dissolution rate of a drug is a key strategy to improve its therapeutic efficacy. nih.govpharmacy180.com The inclusion of specific functional groups is a common chemical modification technique to achieve this.

The methoxyethyl group present in this compound is one such functional group used to modulate the physicochemical properties of a molecule. This group can influence a compound's interaction with biological targets. By balancing hydrophilic and lipophilic characteristics, the methoxyethyl moiety can help improve a drug candidate's solubility profile. Improved solubility facilitates better absorption in the gastrointestinal tract, which is a critical factor for the bioavailability of orally administered drugs. nih.govyoutube.com

Therapeutic Applications and Pharmacological Mechanisms

Research into this compound and its derivatives has been particularly fruitful in the area of cancer research, where it serves as a key component in the development of targeted enzyme inhibitors.

The unique metabolic state of cancer cells presents opportunities for therapeutic intervention. nih.govrogelcancercenter.org Tumors often exhibit reprogrammed metabolic pathways to sustain their rapid growth and proliferation, making the enzymes involved in these pathways attractive targets for drug design. nih.govecancer.org

Acetyl-CoA Synthetase 2 (ACSS2) is a crucial enzyme for cancer cells, especially under stressful conditions like low oxygen (hypoxia) and low nutrient availability. nih.govciteab.com ACSS2 converts acetate (B1210297) into acetyl-CoA, a vital metabolite used for numerous cellular processes, including fatty acid synthesis and energy production. nih.govnih.govpatsnap.com Many cancer types upregulate ACSS2 to utilize acetate as an alternative nutrient source, promoting their survival and growth. nih.govciteab.comnih.gov

Pharmacological inhibition of ACSS2 is therefore considered a promising therapeutic strategy. nih.govciteab.com this compound is a structural component of potent ACSS2 inhibitors. For instance, N-(2,3-Di-2-thienyl-6-quinoxalinyl)-N'-(2-methoxyethyl) urea has been identified as one of the most potent inhibitors of this enzyme. nih.gov By blocking the active site of ACSS2, these inhibitors prevent the conversion of acetate to acetyl-CoA, thereby disrupting downstream metabolic processes essential for cancer cell survival. patsnap.com

| Compound Class | Target Enzyme | Role in Cancer Metabolism | Reference |

| Urea Derivatives | Acetyl-CoA Synthetase 2 (ACSS2) | Converts acetate to acetyl-CoA, supporting tumor growth under stress. | nih.govciteab.comnih.gov |

By inhibiting ACSS2, compounds containing the this compound scaffold can effectively disrupt the metabolic adaptability of cancer cells. nih.govpatsnap.com Cancer cells are heavily reliant on nitrogen and carbon to produce the macromolecules needed for proliferation. nih.gov The urea cycle, a key pathway in nitrogen metabolism, is often dysregulated in tumors, which helps to channel nitrogenous compounds towards the synthesis of pyrimidines for DNA and RNA production. ecancer.orgsciencedaily.comimmuno-oncologynews.com

Inhibition of ACSS2 curtails the supply of acetyl-CoA, which impacts histone acetylation—an important epigenetic process that regulates gene expression. nih.govpatsnap.com This disruption can influence the metabolic reprogramming and cell cycle progression of tumor cells. nih.gov By targeting acetate metabolism, ACSS2 inhibitors can induce metabolic stress and impede tumor growth, offering a targeted approach to cancer therapy. citeab.compatsnap.com

The urea scaffold is present in numerous compounds that exhibit cytotoxic (cell-killing) effects against cancer cells. nih.gov Studies on urea and its derivatives have demonstrated their ability to inhibit the growth and viability of various cancer cell lines. For example, urea itself has been shown to have cytotoxic and cytokinetic (cell-cycle-disrupting) effects on HeLa cells in culture. nih.govresearchgate.net

Furthermore, more complex urea derivatives have shown potent antineoplastic activity. Research on N-(2-pyridylsulfenyl)urea derivatives revealed significant growth inhibition against several human tumor cell lines, as detailed in the table below. nih.gov This demonstrates the potential of the urea moiety, a core component of this compound, as a pharmacophore for the development of new anticancer agents.

| Compound Class | Cell Line | Effect | Reference |

| N-(2-pyridylsulfonyl)urea & N-(2-pyridylsulfenyl)urea | CCRF-CEM (Leukemia) | 50% growth inhibition at ~1 µM | nih.gov |

| N-(2-pyrimidinyl) derivative of sulfenylurea | HT-29 (Colon Cancer) | Cytotoxic activity | nih.gov |

| N-(2-pyrimidinyl) derivative of sulfenylurea | K-562 (Leukemia) | Cytotoxic activity | nih.gov |

| N-(2-pyrimidinyl) derivative of sulfenylurea | HTB-54 (Lung Cancer) | Cytotoxic activity | nih.gov |

| Urea | HeLa (Cervical Cancer) | Cytotoxic and cytokinetic effects | nih.govresearchgate.net |

Cancer Research and Enzyme Inhibition

Induction of Cell Cycle Arrest and Apoptosis

Certain derivatives of urea have been identified as potent inducers of cell cycle arrest and apoptosis, which are crucial mechanisms for controlling the proliferation of cancer cells. While direct studies on this compound are limited in this specific context, extensive research on structurally related N-phenyl-N'-(2-chloroethyl)ureas (CEUs) has provided significant insights. These compounds have been shown to induce cell cycle arrest, particularly in the G2/M phase, and subsequently trigger apoptosis in various human tumor cell lines.

The mechanism of action for these CEU derivatives involves their ability to alkylate cellular proteins, leading to a disruption of normal cell division processes. Specifically, some CEUs have been found to target prohibitin, a protein implicated in cell cycle regulation. Alkylation of prohibitin by these urea derivatives can lead to a G1/S phase arrest. Furthermore, other CEU derivatives have been shown to covalently bind to β-tubulin, a key component of the mitotic spindle, which is discussed in more detail in section 3.2.7. This interaction disrupts microtubule dynamics, leading to a halt in the G2/M phase of the cell cycle and the induction of programmed cell death, or apoptosis. This dual-pronged attack on the cell cycle highlights the potential of urea-based compounds as effective antineoplastic agents.

Studies on other related compounds, such as benzazepines, have also demonstrated the ability to selectively induce G2/M phase arrest and subsequent apoptosis in a variety of human tumors, including prostate and breast cancer, without affecting non-malignant cells. For instance, the benzazepine BBL22 has been shown to significantly reduce the growth of prostate tumors in xenograft models by this mechanism nih.gov. Similarly, nitrogen mustards, which are alkylating agents, have been observed to cause cell arrest in the G1 phase and induce apoptosis in cells that have passed this checkpoint nih.gov.

The collective evidence from studies on these related compounds underscores the potential of urea-based structures to be chemically modified to effectively induce cell cycle arrest and apoptosis in cancer cells.

Anticonvulsant Activity of Derivatives

The urea scaffold is a key feature in several compounds investigated for their anticonvulsant properties. Derivatives of this compound are part of a broader class of urea-containing compounds that have shown significant promise in the management of epilepsy. Research has demonstrated that modifications to the urea structure can yield potent anticonvulsant agents with a broad spectrum of activity.

One area of successful investigation has been with urea derivatives of valproic acid (VPA), a major antiepileptic drug. To mitigate the side effects of VPA, such as teratogenicity and hepatotoxicity, researchers have synthesized and tested several of its constitutional isomers and their urea derivatives nih.govacs.org. The urea derivatives of three of these isomers—propylisopropylacetylurea, diisopropylacetylurea, and 2-ethyl-3-methyl-pentanoylurea—exhibited a wide range of anticonvulsant activity in animal models, proving to be superior to their corresponding amide and acid forms nih.govacs.org. These potent urea derivatives demonstrated a significant separation between their anticonvulsant efficacy and their teratogenic effects, making them promising candidates for new antiepileptic drugs nih.govacs.org.

Another class of urea derivatives that has been explored for anticonvulsant activity are the 4-urea-5,7-dichlorokynurenic acid derivatives. These compounds act as antagonists at the glycine (B1666218) binding site associated with the NMDA receptor nih.gov. Several of these derivatives have shown anticonvulsant activity in various screening tests in mice, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (Met), and threshold tonic extension (TTE) tests nih.gov. The effectiveness of these compounds further highlights the potential of the urea moiety in the design of novel anticonvulsant therapies.

Additionally, novel glycosyl derivatives of aryl urea have been synthesized and screened for their anticonvulsant activity using both the pentylenetetrazole and MES induced convulsion methods ijprajournal.com. Many of these synthesized compounds showed appreciable activity, suggesting that the addition of a monosaccharide can enhance the therapeutic effect ijprajournal.com.

| Compound Class | Mechanism of Action | Key Findings | References |

|---|---|---|---|

| Urea derivatives of Valproic Acid Isomers | Not fully elucidated, but related to VPA's mechanisms. | Broad-spectrum anticonvulsant activity with a wider safety margin compared to VPA. | nih.govacs.org |

| 4-urea-5,7-dichlorokynurenic acid derivatives | Antagonists at the NMDA-associated glycine binding site. | Demonstrated anticonvulsant activity in multiple animal models. | nih.gov |

| Glycosyl derivatives of Aryl Urea | Not specified. | Appreciable activity in MES and pentylenetetrazole models. | ijprajournal.com |

Antipsychotic, Antidepressant, and Anti-anxiety Effects of Dibenzo[b,f]nih.govnih.govthiazepin-Urea Derivatives

The dibenzo[b,f] nih.govnih.govthiazepine scaffold is a core component of several atypical antipsychotic drugs. A key intermediate in the synthesis of the widely used antipsychotic drug Quetiapine is Dibenzo[b,f] nih.govnih.govthiazepin-11[10H]-one tsijournals.com. The development of efficient synthetic pathways for this intermediate has been a significant focus of research, enabling the large-scale production of Quetiapine tsijournals.com.

Building on the established therapeutic value of this scaffold, researchers have synthesized and evaluated new derivatives of dibenzo[b,f] nih.govnih.govthiazepines for their antipsychotic potential. In one such study, ten new dibenzothiazepines were synthesized by condensing 11-piperazinyl-dibenzothiazepine with various substituted benzyl (B1604629) halides researchgate.net. The resulting compounds were then evaluated for their antipsychotic activity using animal models, such as haloperidol-induced catalepsy and lithium-induced head twitches. One of the derivatives, designated SSP-9, demonstrated significant antipsychotic activity, comparable to the standard drug clozapine (B1669256) researchgate.net. This finding suggests that SSP-9 could serve as a lead compound for the development of new atypical antipsychotics researchgate.net.

While direct examples of dibenzo[b,f] nih.govnih.govthiazepin-urea derivatives with demonstrated antipsychotic, antidepressant, or anti-anxiety effects are not prevalent in the reviewed literature, the established importance of the dibenzothiazepine nucleus in antipsychotic drug design suggests that the incorporation of a urea moiety could be a viable strategy for developing novel therapeutic agents in this area. The urea group can act as a versatile linker and can form key hydrogen bond interactions with biological targets.

Antimicrobial Properties of Thiadiazole Derivatives

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Thiadiazole derivatives, particularly those incorporating a urea linkage, have emerged as a promising class of compounds with significant antimicrobial activity. The 1,3,4-thiadiazole (B1197879) nucleus, in particular, is a common feature in compounds exhibiting a broad spectrum of pharmacological activities, including antibacterial and antifungal effects.

A recent study detailed the synthesis and biological evaluation of a new series of N-Aryl-N′-2-thiazolylsulfonylurea and N-Aryl-N′-2-thiazolyl-urea derivatives semanticscholar.org. These compounds were tested against a panel of microbes, including Bacillus mycoides, Escherichia coli, and Candida albicans semanticscholar.org. Several of the sulfonylurea derivatives were found to be particularly potent, with zones of inhibition ranging from 27 to 31 mm, which was greater than the positive control antibiotic semanticscholar.org. The minimum inhibitory concentration (MIC) values for these compounds were also promising, ranging from 0.039 to 0.156 mg/ml, depending on the microbial species semanticscholar.org.

Another study investigated a series of phenyl-substituted urea derivatives for their activity against carbapenemase-expressing Gram-negative bacteria uea.ac.uk. Several of these aryl urea compounds demonstrated activity against Klebsiella pneumoniae and a multidrug-resistant strain of E. coli, with MIC values in the micromolar range uea.ac.uk.

The structure-activity relationship (SAR) studies from these investigations provide valuable insights for the design of more potent antimicrobial agents. For instance, the presence of a sulfonyl group in the urea derivatives appeared to enhance antimicrobial activity researchgate.net. The nature and position of substituents on the aryl rings also play a crucial role in determining the potency and spectrum of activity.

| Compound Class | Microorganism | Activity (MIC) | References |

|---|---|---|---|

| N-Aryl-N′-2-thiazolylsulfonylurea | B. mycoides, E. coli, C. albicans | 0.039 - 0.156 mg/ml | semanticscholar.org |

| Phenyl-substituted urea derivatives | K. pneumoniae (carbapenemase-producing) | 32 - 64 mg/L | uea.ac.uk |

| Phenyl-substituted urea derivatives | E. coli (multidrug-resistant) | 16 - 32 mg/L | uea.ac.uk |

Anti-HIV Integrase Activity (in related derivatives)

The human immunodeficiency virus (HIV) integrase is a crucial enzyme for the replication of the virus, as it facilitates the integration of the viral DNA into the host cell's genome. As there is no human counterpart to this enzyme, it represents an attractive and highly specific target for antiretroviral therapy. A number of HIV integrase inhibitors have been developed and are now in clinical use.

The chemical structures of these inhibitors are diverse, and various scaffolds have been explored for their ability to block the action of this enzyme. Among these, compounds containing a urea moiety have been investigated. For instance, researchers have synthesized and tested styrylquinoline compounds that incorporate urea and 1-hydroxyprop-1-en-3-one moieties researchgate.net. Some of these have demonstrated potent inhibition of HIV-1 integrase in vitro researchgate.net.

The development of HIV integrase inhibitors has progressed significantly, with several drugs, such as Raltegravir, Elvitegravir, and Dolutegravir, receiving FDA approval nih.gov. These drugs are classified as integrase strand transfer inhibitors (INSTIs) and have become a cornerstone of highly active antiretroviral therapy (HAART) nih.gov. The success of these agents has spurred further research into novel chemical entities that can inhibit HIV integrase, including those with different binding modes.

While specific derivatives of this compound have not been prominently featured as HIV integrase inhibitors in the reviewed literature, the adaptability of the urea scaffold in interacting with biological targets suggests that it could be incorporated into the design of new integrase inhibitors. The ability of the urea group to act as a hydrogen bond donor and acceptor makes it a valuable component in designing molecules that can effectively bind to the active site of enzymes like HIV integrase.

Modulation of Histone Deacetylase (HDAC) Activity

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression. The dysregulation of HDAC activity has been implicated in various diseases, including cancer, making HDACs an important therapeutic target. Histone deacetylase inhibitors (HDACis) can induce the hyperacetylation of histones, which in turn can lead to the reactivation of tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells wikipedia.org.

The urea functional group has been successfully incorporated into the design of HDAC inhibitors. In a notable study, researchers identified an aryl urea compound as a modest, non-selective HDAC inhibitor. Through structure-activity relationship (SAR) studies, they discovered that adding substituents to the nitrogen atom of the urea linker resulted in increased potency and selectivity for HDAC6 nih.gov. One particular derivative, compound 5g, exhibited low nanomolar inhibitory potency against HDAC6 and was approximately 600-fold more selective for HDAC6 over HDAC1 nih.gov. These selective HDAC6 inhibitors were also found to decrease the growth of melanoma cells, representing a novel therapeutic approach for this type of cancer nih.gov.

The development of isoform-selective HDAC inhibitors is a key goal in this field, as it may lead to therapies with fewer side effects compared to pan-HDAC inhibitors. The findings from the study on aryl urea derivatives demonstrate that the urea scaffold can be effectively utilized to achieve this selectivity. While direct studies on this compound as an HDAC inhibitor are not available, the principles learned from the development of other urea-based HDACis could guide the design of new derivatives with potential activity in this area. The flexibility of the urea linker allows for the exploration of various substituents to optimize potency and selectivity for different HDAC isoforms.

Targeting Tubulin as an Antineoplastic Agent (in related N-phenyl-N'- (2-chloroethyl)ureas)

Tubulin, the protein subunit of microtubules, is a well-established and highly validated target for anticancer drugs. Microtubules are essential for various cellular processes, including cell division, motility, and intracellular transport. Agents that interfere with microtubule dynamics can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. N-phenyl-N'-(2-chloroethyl)ureas (CEUs) are a class of compounds that have been extensively studied as potential antineoplastic agents that target tubulin.

Unlike many other anti-tubulin agents that bind non-covalently, CEUs act as protein monoalkylating agents. They form a covalent bond with an amino acid residue near the colchicine-binding site on β-tubulin researchgate.net. This irreversible binding disrupts the normal function of tubulin, leading to the inhibition of microtubule polymerization. The consequences of this action are the arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis researchgate.net.

The structure-activity relationship of CEUs has been a subject of intense investigation to optimize their anticancer activity. Studies have shown that the nature and position of substituents on the phenyl ring, as well as the length and functionality of alkyl chains, can significantly impact their potency. For instance, the introduction of a hydroxyl group at the terminal end of an alkyl side chain on the phenyl ring has been shown to be important for the biological activity of some CEUs researchgate.net.

In a significant finding, it was discovered that CEUs can undergo intramolecular cyclization to form N-phenyl-4,5-dihydrooxazol-2-amines (Oxas) nih.gov. These cyclic derivatives were found to be two- to threefold more active than their parent CEUs and shared the same cytotoxic properties, including the covalent alkylation of β-tubulin nih.gov. This suggests that the Oxas may be the key active intermediates responsible for the protein alkylation and anticancer effects of CEUs nih.gov.

| Compound Class | Mechanism of Action | Cellular Effect | References |

|---|---|---|---|

| N-phenyl-N'-(2-chloroethyl)ureas (CEUs) | Covalent alkylation of β-tubulin near the colchicine-binding site. | Inhibition of microtubule polymerization, G2/M cell cycle arrest, apoptosis. | researchgate.netresearchgate.net |

| N-phenyl-4,5-dihydrooxazol-2-amines (Oxas) | Covalent alkylation of β-tubulin. | Enhanced cytotoxic properties compared to CEUs. | nih.gov |

Impact on Cytokine-Mediated Signaling (e.g., STAT1)

An extensive review of scientific literature reveals no available research data on the direct impact of this compound on cytokine-mediated signaling pathways, including the STAT1 (Signal Transducer and Activator of Transcription 1) pathway. As a result, there are no detailed research findings or data tables to present regarding the effects of this specific compound on the activation, phosphorylation, or downstream signaling cascades of STAT1 or other components of cytokine signaling.

The JAK/STAT signaling pathway is a critical chain of interactions that translates chemical signals from outside a cell into gene activation within the nucleus. uni.lu This pathway is integral to processes such as immunity, cell division, and apoptosis. uni.lu The core components of this pathway are Janus kinases (JAKs), Signal Transducer and Activator of Transcription (STAT) proteins, and the receptors that bind the external chemical signals. uni.lu Dysregulation of this pathway is associated with a variety of diseases, including immune system disorders and cancers. uni.lu

STAT1 is a key member of the STAT family of transcription factors and plays a crucial role in mediating cellular responses to interferons (IFNs), such as IFN-α and IFN-γ. epa.gov Upon cytokine stimulation, JAKs phosphorylate STAT1, leading to its dimerization, translocation to the nucleus, and subsequent binding to specific DNA sequences to regulate gene expression. nih.gov This process is vital for antiviral and antibacterial immunity. epa.gov

While various urea derivatives have been investigated in medicinal chemistry for their biological activities, specific studies detailing the interaction of this compound with any component of the cytokine signaling network are currently absent from the scientific record. Therefore, it is not possible to provide information on its mechanism of action, efficacy, or any potential therapeutic effects related to the modulation of STAT1 or other cytokine-mediated signaling.

Data Table of Research Findings

No data is available from published research to populate a table on the effects of this compound on cytokine-mediated signaling.

Applications in Agricultural and Materials Science

Agricultural Applications

Investigations into derivatives of N-(2-methoxyethyl)urea have revealed promising applications in agriculture, ranging from stimulating plant growth to protecting crops from environmental stressors.

Plant biostimulants are substances that, when applied to plants, enhance nutrition efficiency, abiotic stress tolerance, and/or crop quality traits, regardless of their nutrient content. biostimulant.com The derivative 1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5-yl)urea (MTU) has been identified as a potent biostimulant. intracrop.co.uk Research has shown that MTU can significantly increase grain yields in crops like wheat and barley under field conditions. nih.gov This improvement is linked to its ability to enhance the plant's photosynthetic apparatus, leading to a faster growth rate, even under optimal conditions. frontiersin.org

The application of biostimulants is a promising strategy for sustainable agriculture, as it can improve the nitrogen use efficiency of production systems. biostimulant.comresearchgate.net By promoting more robust plant growth and altering root architecture, these compounds enable plants to explore a larger soil volume for more effective nutrient capture. biostimulant.com The MTU molecule, for instance, has been shown to protect the photosynthetic apparatus under stress, which contributes to increased resilience to abiotic stress and improved nutrient use efficiency. intracrop.co.uk

Table 1: Effects of MTU Treatment on Wheat Growth under Optimal Conditions

| Treatment | Shoot Dry Weight (g) | Root Dry Weight (g) | Chlorophyll (B73375) Coefficient (SPAD value * Shoot Dry Weight) |

|---|---|---|---|

| Control | 1.25 | 0.45 | 55.0 |

| MTU | 1.45 | 0.52 | 68.2 |

| trans-Zeatin | 1.44 | 0.51 | 67.7 |

Data adapted from a study on winter wheat grown in a greenhouse for 20 days and then sprayed with the respective compounds. Measurements were taken after a period of growth post-application. frontiersin.org

Senescence, or the process of aging in plants, involves the degradation of cellular structures, including chloroplasts, leading to a decline in photosynthetic capacity and ultimately, cell death. frontiersin.org This process can be accelerated by environmental stresses such as drought, heat, and salinity, causing significant reductions in crop yield. nih.govfrontiersin.org

The this compound derivative, 1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5-yl)urea (also known as ASES or MTU), has demonstrated exceptionally high anti-senescence activity. frontiersin.orgnih.gov In studies on wheat and Arabidopsis thaliana, this compound strongly inhibited dark-induced senescence. researchgate.net Its effect on delaying leaf senescence in wheat has been reported as one of the strongest among known natural or synthetic compounds. frontiersin.orgnih.gov

A key indicator of leaf senescence is the degradation of chlorophyll, the pigment essential for photosynthesis. nih.govfrontiersin.org The breakdown of chlorophyll is linked to the breakdown of chlorophyll-binding proteins in photosystems. nih.govfrontiersin.org The compound 1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5-yl)urea (MTU/ASES) has proven to be highly effective at retarding chlorophyll degradation in detached wheat leaves kept in darkness, surpassing the activity of well-known cytokinins. nih.govfrontiersin.org

Under stress conditions, the photosynthetic apparatus can be damaged, leading to leaf yellowing. nih.gov Proteomic analysis of leaves treated with ASES revealed that the senescence-induced degradation of photosystem II was effectively blocked. frontiersin.orgnih.gov Furthermore, MTU-treated leaves were observed to be greener and showed lower oxidative damage compared to untreated leaves or those treated with the cytokinin thidiazuron (B128349). nih.govfrontiersin.org This protective effect is attributed to the enhanced stability of Photosystem I (PSI), which in turn protects Photosystem II for longer. intracrop.co.uk

Soil salinity is a major environmental factor that limits plant growth and productivity worldwide. nih.gov It can induce osmotic stress, oxidative damage, and ionic imbalance in plants. nih.govfrontiersin.org Research has shown that the application of 1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5-yl)urea (ASES) can improve the salt tolerance of young wheat plants. frontiersin.orgnih.govresearchgate.net

Improving salt tolerance often involves mechanisms that enhance a plant's ability to manage osmotic stress and protect cellular components from damage. nih.govmdpi.com Nitrogen-containing compounds can play a role in this by contributing to the synthesis of osmolytes and antioxidant defense systems. frontiersin.orgnih.gov The ability of ASES to mitigate stress-induced damage contributes to its effectiveness in enhancing salt tolerance. frontiersin.org

Cytokinins are a class of plant hormones known to be key regulators of senescence; however, their agricultural use is limited because they can also inhibit root growth. frontiersin.orgnih.gov While many urea-derivatives, such as thidiazuron (TDZ), exhibit cytokinin-like activity, 1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5-yl)urea (MTU/ASES) appears to operate differently. nih.gov

Multiple studies have demonstrated that MTU/ASES has very low activity in classical cytokinin bioassays and does not negatively affect root development in wheat and Arabidopsis. frontiersin.orgnih.govresearchgate.net This indicates that its potent anti-senescence effects are likely mediated by a cytokinin-independent mechanism. nih.govfrontiersin.org Research suggests that MTU's mechanism is associated with enhancing the abundance and stability of the PSI supercomplex and promoting cyclic electron flow (CEF) around PSI. nih.govfrontiersin.org This unique mode of action blocks the disintegration of the photosynthetic apparatus, distinguishing it from typical cytokinins and making it a valuable tool for research and potentially for agricultural applications. frontiersin.orgfrontiersin.org

Substituted urea (B33335) compounds form a significant class of herbicides used for weed control in various agricultural settings. ucanr.edu Compounds like Monuron, Diuron, and Cumyluron are effective as pre-emergent herbicides, often targeting grassy weeds. ucanr.edu These herbicides typically act by inhibiting photosynthesis in target plants.

Cumyluron, a urea-derived herbicide, functions by inhibiting acyl-ACP thioesterase (FAT), a critical enzyme in the biosynthesis of fatty acids, thereby disrupting lipid metabolism in weeds. It is used to control annual bluegrass in rice fields and turf. herts.ac.uk Given that this compound shares the core urea structure with these established herbicides, it is plausible that it or its derivatives could be investigated for herbicidal properties. The specific biological activity would depend on the complete molecular structure and its interaction with target enzymes in plants.

Anti-Senescence Activity

Materials Science Applications of this compound

The chemical compound this compound is utilized in various facets of materials science, contributing to the development and enhancement of polymers and other materials. Its unique structure, which combines a urea functional group with a methoxyethyl chain, imparts specific properties that are leveraged in the production of polyureas, the design of materials with improved solubility and stability, the stabilization of nitrocellulose, and in the formulation of advanced electrolytes for battery technology.

Monomer in Polyurea Production

Polyurea is a type of elastomer formed through the reaction of an isocyanate component with an amine component. The resulting urea linkages create a polymer with high durability and resistance to various environmental factors. While this compound is not a primary monomer in the conventional sense of large-scale polyurea production, its structure is relevant in the context of chain extenders. In polyurethane and polyurea synthesis, chain extenders are low molecular weight compounds with reactive groups that connect polymer chains, influencing the final properties of the material. Diamines are commonly used as chain extenders to introduce urea linkages, which can enhance the physical properties of the polymer.

Although direct evidence for the extensive use of this compound as a primary monomer is limited in publicly available research, non-isocyanate routes for polyurea synthesis have been explored, which sometimes utilize urea or its derivatives.

Enhancing Solubility and Stability in Material Design

The molecular structure of this compound plays a significant role in its ability to enhance the solubility and stability of materials. The presence of the methoxyethyl group can influence a molecule's polarity and its capacity for hydrogen bonding, which are critical factors in determining solubility.

Research into related compounds has shown that the inclusion of such functional groups can improve solubility in various solvents. For instance, in the pharmaceutical field, urea has been investigated as a hydrotropic agent, a substance that can enhance the solubility of poorly soluble compounds in water. This hydrotropic effect is attributed to the formation of molecular aggregates that can encapsulate the solute. The methoxyethyl group in this compound, with its ether linkage, can further contribute to solubility in a range of organic solvents.

In material design, incorporating this compound or similar structures can be a strategy to modify the properties of a polymer or composite material. By enhancing the solubility of one component within a matrix, it is possible to achieve a more homogeneous and stable final product.

Use in Nitrocellulose Stabilization

Nitrocellulose is an energetic material that is prone to autocatalytic decomposition, a process that can be accelerated by the presence of acidic byproducts like nitrogen oxides. To ensure the safety and prolong the shelf life of nitrocellulose-based propellants and explosives, stabilizers are added to the formulation. These stabilizers are chemical compounds that can neutralize the acidic decomposition products.

Urea and its derivatives have a history of use as stabilizers for nitrocellulose. Compounds such as akardite and centralite, which are aromatic urea derivatives, are well-known conventional stabilizers. They function by reacting with and scavenging the nitrogen oxides that are released during the decomposition of nitrocellulose.

Applications in Ionic Liquids for Battery Technology (as part of quaternary ammonium (B1175870) cations)

Ionic liquids are salts that are in a liquid state at or near room temperature. They are of significant interest as electrolytes in battery technology due to their low volatility, high thermal stability, and wide electrochemical windows. Quaternary ammonium cations are a common component of these ionic liquids.

The N-(2-methoxyethyl) group is a key structural feature in certain quaternary ammonium cations used in the formulation of ionic liquids for battery applications. A prominent example is the N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium ([DEME]+) cation. When combined with anions like bis(trifluoromethanesulfonyl)imide ([TFSI]−), it forms an ionic liquid with properties suitable for use in lithium-ion batteries.

The presence of the ether group in the methoxyethyl chain of the [DEME]+ cation influences the physicochemical properties of the resulting ionic liquid, including its viscosity, ionic conductivity, and thermal behavior. Research has shown that these ether-functionalized ionic liquids can exhibit different properties compared to their alkyl-only counterparts. For instance, the conformational flexibility of the methoxyethyl group can affect the packing of the ions and, consequently, the transport properties of the electrolyte.

Studies have investigated the thermal and electrochemical properties of various ionic liquids containing the N-(2-methoxyethyl)ammonium cation. The data below compares some properties of two such ionic liquids.

| Ionic Liquid | Cation | Anion | Decomposition Temperature | Ionic Conductivity at 50°C | Phase Transition Behavior |

|---|---|---|---|---|---|

| N111(2O1)-TFSI | N-trimethyl-N-(2-methoxyethyl)ammonium | bis(trifluoromethanesulfonyl)imide | Similar to N122(2O1)-TFSI | Close to N122(2O1)-TFSI | Crystallizes upon cooling |

| N122(2O1)-TFSI | N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium | bis(trifluoromethanesulfonyl)imide | Similar to N111(2O1)-TFSI | Close to N111(2O1)-TFSI | Forms a glass upon cooling |

This table presents a comparison of two ionic liquids with similar structures but different thermal behaviors, highlighting the subtle influence of the cation's alkyl chain length. frontiersin.org

The research into these N-(2-methoxyethyl)ammonium-based ionic liquids is ongoing, with the aim of optimizing their properties for next-generation energy storage devices.

Advanced Analytical Characterization and Computational Studies

Spectroscopic Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of N-(2-methoxyethyl)urea by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the methoxy (B1213986) group (-OCH₃) would typically appear as a singlet. The methylene (B1212753) protons adjacent to the oxygen (-O-CH₂-) and the nitrogen (-NH-CH₂-) would each appear as triplets, assuming coupling with their neighboring methylene group. The protons of the amine and urea (B33335) functionalities (-NH- and -NH₂) would likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides complementary information. Distinct peaks are expected for the carbonyl carbon of the urea group, the two methylene carbons of the ethyl chain, and the methoxy carbon. The chemical shift of the carbonyl carbon is typically observed in the downfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~160 |

| -NH- | Broad singlet | - |

| -NH₂ | Broad singlet | - |

| -O-CH₂- | Triplet | ~70 |

| -NH-CH₂- | Triplet | ~40 |

| -O-CH₃ | Singlet | ~60 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum is characterized by vibrations of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

N-H Stretching: Typically observed in the region of 3200-3600 cm⁻¹, corresponding to the amine and urea N-H bonds. The presence of hydrogen bonding can lead to broader peaks in this region.

C-H Stretching: Aliphatic C-H stretching vibrations from the methoxy and ethyl groups are expected in the 2850-3000 cm⁻¹ range.

C=O Stretching: A strong absorption band, characteristic of the urea carbonyl group, is typically found around 1640–1680 cm⁻¹.

N-H Bending: These vibrations usually appear in the 1600-1650 cm⁻¹ region.

C-N Stretching: Absorptions corresponding to the C-N bonds are generally observed in the fingerprint region, often around 1450 cm⁻¹.

C-O Stretching: The ether linkage (C-O-C) in the methoxyethyl group will exhibit a characteristic stretching vibration, typically in the 1000-1250 cm⁻¹ range.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3600 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (urea) | Stretching | 1640 - 1680 |

| N-H | Bending | 1600 - 1650 |

| C-N | Stretching | ~1450 |

| C-O (ether) | Stretching | 1000 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) would confirm its molecular weight. The fragmentation pattern can further corroborate the proposed structure, with characteristic losses of fragments such as the methoxy group, parts of the ethyl chain, or the urea moiety. Electrospray ionization (ESI) is a common technique for the analysis of urea derivatives.

Chromatographic Purity Optimization and Analysis

Chromatographic techniques are essential for the purification and purity assessment of this compound, ensuring the removal of starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for determining the purity of this compound. A common approach involves reverse-phase chromatography.

Stationary Phase: A C18 column is frequently employed, where the nonpolar stationary phase interacts with the analyte.

Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of the target compound from any impurities.

Detection: Ultraviolet (UV) detection is commonly used, as the urea functionality exhibits some UV absorbance.

The purity of this compound is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. A purity of greater than 95% is often required for research and development purposes.

Table 3: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Detection | UV |

Column Chromatography (e.g., Silica (B1680970) Gel)

Column chromatography is a widely used preparative technique for the purification of this compound on a larger scale.

Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like this compound.

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. The polarity of the eluent can be adjusted by varying the ratio of the two solvents to control the elution of the compound. For this compound, an eluent system of ethyl acetate/hexane is often effective.

The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the purified product.

Table 4: Common Column Chromatography System for this compound Purification

| Parameter | Material/Solvent |

| Stationary Phase | Silica Gel |

| Mobile Phase | Ethyl Acetate / Hexane mixture |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for investigating the properties and behavior of molecules at an atomic level. For this compound, these methods provide valuable insights into its physicochemical characteristics, potential biological interactions, and reactivity. By simulating the molecule's behavior, researchers can predict its properties and guide the design of new compounds with desired activities.

Prediction of Physicochemical Properties (e.g., LogP, Collision Cross Section)

Computational methods are frequently employed to predict the physicochemical properties of molecules, which are crucial for understanding their pharmacokinetic and pharmacodynamic profiles.

LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a key indicator of a molecule's lipophilicity. A predicted XlogP value for this compound is -1.2, suggesting that it is a relatively hydrophilic compound. uni.lu This hydrophilicity is attributed to the presence of the polar urea and methoxy groups, which can engage in hydrogen bonding with water.

Collision Cross Section (CCS) is a measure of the size and shape of an ion in the gas phase, an important parameter in ion mobility-mass spectrometry for compound identification. nih.gov The predicted CCS values for different ionic adducts of this compound have been calculated. uni.lu These predictions are typically generated using machine learning algorithms trained on large datasets of experimentally determined CCS values. nih.govshen-lab.orgmdpi.com For instance, support vector regression is a common machine-learning algorithm used for this purpose. shen-lab.org The accuracy of these predictions is often within a few percent of experimental values. rsc.org

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 119.08151 | 123.0 |

| [M+Na]+ | 141.06345 | 129.4 |

| [M-H]- | 117.06695 | 123.1 |

| [M+NH4]+ | 136.10805 | 144.6 |

| [M+K]+ | 157.03739 | 130.0 |

| [M+H-H2O]+ | 101.07149 | 117.8 |

| [M+HCOO]- | 163.07243 | 148.5 |

Data sourced from PubChemLite. uni.lu

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While specific docking studies for this compound are not extensively reported, the interactions of urea-based inhibitors with various enzymes have been well-characterized, providing a framework for understanding its potential binding modes.

Urea derivatives are known to act as potent inhibitors of various enzymes, including metalloenzymes like urease and glutamate (B1630785) carboxypeptidase II (GCPII). nih.govnih.gov The urea moiety is crucial for binding, often forming hydrogen bonds with key amino acid residues in the active site. nih.gov For example, in GCPII, the ureido linkage interacts with a zinc ion and the side chains of tyrosine and histidine residues. nih.gov The two urea NH groups can form strong hydrogen bonds with acidic residues like glutamate, while the carbonyl oxygen can interact with backbone amide groups. nih.gov

In the case of this compound, the 2-methoxyethyl group can influence its interaction with biological targets. This substituent can affect the molecule's polarity and solubility, and may engage in hydrophobic or van der Waals interactions within a receptor's binding pocket. For instance, in multimodal chromatography systems, urea has been shown to alter protein-ligand interactions, reducing the strength of binding. nih.gov

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orglibretexts.org The urea functional group exhibits a degree of conformational restriction due to the delocalization of non-bonded electrons from the nitrogen atoms to the carbonyl group. nih.gov This results in a planar or near-planar arrangement of the atoms in the urea core.

For N,N'-disubstituted ureas, three main conformations are possible: trans-trans, trans-cis, and cis-cis. In solution and in the solid state, N,N'-diphenylureas generally adopt a trans-trans conformation. nih.gov However, substitution on the nitrogen atoms plays a key role in determining the preferred conformation. nih.gov

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, such as those based on density functional theory (DFT), are used to investigate the electronic structure and reactivity of molecules. tue.nl These methods can elucidate reaction mechanisms by calculating the energies of reactants, transition states, and products.

For urea and its derivatives, quantum chemical studies have investigated decomposition pathways. The most favorable gas-phase decomposition pathway for an isolated urea molecule leads to the formation of isocyanic acid (HNCO) and ammonia (B1221849) (NH3). figshare.com In the presence of other molecules, such as nitric acid, this decomposition can be catalyzed through double proton transfer mechanisms. figshare.com

For this compound, similar decomposition pathways can be envisioned. Quantum chemical calculations could be used to model the transition states for the formation of 2-methoxyethyl isocyanate and ammonia. These calculations would provide insights into the activation energy of the reaction and the influence of the 2-methoxyethyl group on the reaction kinetics. Furthermore, such calculations are valuable in understanding the synthesis of urea derivatives. For example, the synthesis of N-substituted ureas can be carried out by reacting an amine with an isocyanate. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. While this compound itself is primarily a building block, the principles of SAR for urea derivatives can be applied to understand how its incorporation into larger molecules might affect their function.

The urea functional group is a key pharmacophore in many biologically active compounds due to its ability to form stable hydrogen bonds with biological targets. SAR studies on various classes of urea derivatives have revealed important insights:

Substitution on the Urea Nitrogens : The nature of the substituents on the urea nitrogens is critical for activity. For example, in a series of anti-tuberculosis agents, an unmodified urea moiety was preferred for optimal activity. nih.gov Methylation of the urea nitrogen led to a decrease in activity. nih.gov

Role of the Substituent Chain : The 2-methoxyethyl group in this compound can influence properties like polarity, solubility, and receptor binding. In some cases, this moiety is a key component in the synthesis of biologically active compounds, such as 1-(2-methoxyethyl)-3-(1,2,3-thiadiazol-5yl)urea (MTU), which has shown anti-senescence properties in plants. frontiersin.org

Positional Isomerism : The position of substituents on aromatic rings in aryl urea derivatives can significantly impact activity. For instance, 4-substituted phenyl ureas have been found to be more active than 2-substituted derivatives in certain contexts, likely due to reduced steric hindrance. itmedicalteam.pl

These general SAR principles highlight how the this compound fragment could contribute to the biological profile of a larger molecule.

Environmental and Toxicological Considerations of Urea Derivatives in Research

Environmental Fate and Degradation Pathways of Urea (B33335) Compounds

The environmental fate of urea and its derivatives is largely governed by their susceptibility to microbial degradation. In the environment, urea is typically rapidly hydrolyzed by the enzyme urease, which is ubiquitous in soils and aquatic environments, into ammonia (B1221849) and carbon dioxide. This process is a key step in the nitrogen cycle.

The degradation pathway can be summarized as follows:

(NH₂)₂CO + H₂O → 2NH₃ + CO₂

The resulting ammonia can then be volatilized or converted to ammonium (B1175870) (NH₄⁺), which can be taken up by plants as a nutrient or undergo nitrification to form nitrites (NO₂⁻) and nitrates (NO₃⁻). These nitrates are highly mobile in soil and can potentially leach into groundwater.